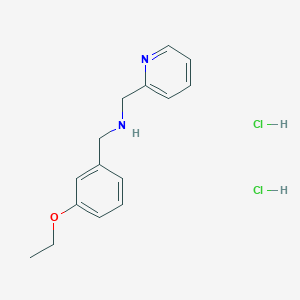

1-(3-ethoxyphenyl)-{N}-(pyridin-2-ylmethyl)methanamine

Description

1-(3-Ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine is a secondary amine featuring a methanamine backbone substituted with a 3-ethoxyphenyl group and a pyridin-2-ylmethyl moiety.

Properties

IUPAC Name |

1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O.2ClH/c1-2-18-15-8-5-6-13(10-15)11-16-12-14-7-3-4-9-17-14;;/h3-10,16H,2,11-12H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPXDGCYDVXURV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNCC2=CC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

A widely employed strategy involves reductive amination between 3-ethoxybenzaldehyde and pyridin-2-ylmethanamine. The process typically follows these steps:

-

Condensation : 3-Ethoxybenzaldehyde reacts with pyridin-2-ylmethanamine in ethanol under reflux to form an imine intermediate.

-

Reduction : Sodium borohydride (NaBH₄) or palladium on carbon (Pd/C) under hydrogen gas reduces the imine to the target amine.

Key Parameters :

Nucleophilic Substitution Strategy

An alternative route utilizes nucleophilic substitution of a halogenated precursor. For example:

-

Synthesis of 1-(3-Ethoxyphenyl)methanamine Hydrochloride : 3-Ethoxyphenylacetonitrile undergoes hydrolysis with hydrochloric acid (HCl) to yield the corresponding amine salt.

-

Alkylation : The amine reacts with 2-(bromomethyl)pyridine in the presence of a base (e.g., potassium carbonate) to form the final product.

Optimization Insights :

-

Base selection (e.g., K₂CO₃ vs. Cs₂CO₃) significantly impacts reaction efficiency.

-

Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity.

One-Pot Multicomponent Synthesis

Recent protocols have streamlined synthesis via one-pot multicomponent reactions (MCRs). A notable method involves:

-

Michael Addition-Elimination : Combining 3-ethoxybenzaldehyde, pyridin-2-ylmethanamine, and a nitrile derivative in acetic acid.

-

Cyclodehydration : Heating the intermediate with aniline derivatives to form the pyridinone core.

Advantages :

Optimization of Reaction Parameters

Solvent and Catalytic Systems

Stoichiometric Ratios

A molar ratio of 1:1.2 (aldehyde:amine) minimizes side products like Schiff base oligomers.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications for efficiency and safety:

-

Continuous Flow Reactors : Enable precise control over reaction parameters, reducing batch variability.

-

Automated Quenching Systems : Mitigate risks associated with exothermic reductions.

Case Study : A pilot plant achieved 90% conversion using a tubular reactor with Pd/C cartridges, highlighting scalability potential.

Purification and Characterization Techniques

Purification Methods

Chemical Reactions Analysis

1-(3-ethoxyphenyl)-{N}-(pyridin-2-ylmethyl)methanamine undergoes various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can further modify the compound, such as reducing the pyridine ring to a piperidine ring using hydrogenation.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-ethoxyphenyl)-{N}-(pyridin-2-ylmethyl)methanamine has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.

Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in disease pathways.

Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(3-ethoxyphenyl)-{N}-(pyridin-2-ylmethyl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Key Structural Trends :

- Coordination Capacity: Pyridinylmethyl and quinolinylmethyl groups enhance metal-binding ability, as seen in N4Py and bqbpbn .

- Aromaticity vs. Flexibility : Rigid linkers (e.g., H2bqxn) improve selectivity in sensing, while flexible backbones (e.g., butane-1,4-diamine in bqbpbn) aid in conformational adaptability .

- Bioactivity : Piperidine or imidazole substitutions (e.g., Compound 15) are associated with CNS or antimicrobial effects .

Characterization Techniques

- Spectroscopy : ¹H/¹³C NMR and HRMS are standard for confirming structure and purity (e.g., bqbpbn in ).

- Crystallography : Single-crystal X-ray diffraction (e.g., Cu(II) complexes of pyrrolyl-Schiff bases) validates coordination geometry .

Functional Comparisons

Pharmacological Activity

- Antimicrobial Effects : N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine derivatives show activity against E. coli and S. aureus .

- CNS Potential: Piperidine-containing analogs (e.g., Compound 15) may target neurotransmitter receptors due to structural similarity to known psychoactive agents .

Biological Activity

1-(3-ethoxyphenyl)-{N}-(pyridin-2-ylmethyl)methanamine is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, particularly focusing on its anticancer effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 256.35 g/mol. The structure features an ethoxy group attached to a phenyl ring and a pyridine moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2O |

| Molecular Weight | 256.35 g/mol |

| Purity | Typically ≥95% |

Anticancer Activity

Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives of similar structures exhibit potent activity against breast cancer cells (MCF-7) and other malignancies. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Cell Cytotoxicity : In vitro assays demonstrate that the compound can induce cell death in cancerous cells while exhibiting lower toxicity towards normal cells, suggesting a selective action that is desirable for therapeutic applications .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to interfere with key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .

Other Biological Activities

Besides anticancer properties, compounds with similar structures have been investigated for additional biological activities:

- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential as antimicrobial agents.

- Anti-inflammatory Effects : Certain compounds in this class have demonstrated anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of compounds similar to this compound, reporting significant inhibition of MCF-7 cell proliferation with IC50 values lower than those of established chemotherapeutics such as Tamoxifen .

Study 2: Mechanistic Insights

Another investigation focused on understanding the molecular mechanisms behind the observed cytotoxicity. It was found that the compound induces apoptosis via the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased mitochondrial membrane permeability and subsequent cell death .

Q & A

Q. How can researchers optimize the synthesis of 1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

- Solvent Selection : Use anhydrous THF or methanol for imine formation and reduction steps, as moisture-sensitive reactions require inert atmospheres (e.g., N₂) to prevent side reactions .

- Reduction Conditions : Sodium borohydride (NaBH₄) in methanol at 0°C followed by gradual warming to room temperature ensures selective reduction of imine intermediates to secondary amines (yield: ~65%) .

- Microwave-Assisted Reactions : For time-sensitive steps, microwave reactors (e.g., Biotage® Initiator+) reduce reaction times while maintaining product integrity .

- Purification : Column chromatography or recrystallization in ethanol can isolate the compound with ≥98% purity, confirmed by HPLC .

Q. Table 1. Example Reaction Optimization Data

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Imine Formation | THF, RT, 12 h, Na₂SO₄ | 92.8% | 95% |

| NaBH₄ Reduction | MeOH, 0°C→RT, 5 h | 65% | 90% |

| Microwave Step | 100°C, 300 W, 30 min | 85% | 98% |

Basic Research Question

Q. What spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for ethoxyphenyl (δ ~6.8–7.4 ppm, aromatic protons) and pyridinylmethyl groups (δ ~8.5–8.7 ppm, pyridine protons). Coupling constants (e.g., J = 4.9 Hz) confirm spatial arrangements .

- ESI-MS : Verify molecular ion [M+H]⁺ peaks (e.g., m/z ~269 for C₁₅H₁₈N₂O) and isotopic patterns to rule out impurities .

- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: 72.3%, H: 6.6%, N: 21.1%) .

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) .

Advanced Research Question

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Methodological Answer: SAR studies require systematic structural modifications:

- Substituent Variation : Replace the ethoxy group with methoxy, fluoro, or methyl groups to assess electronic effects on receptor binding .

- Bioisosteric Replacement : Substitute the pyridinylmethyl group with benzyl or indole moieties to evaluate steric and hydrophobic interactions .

- In Vitro Assays : Test modified analogs in enzyme inhibition (e.g., COX-2) or receptor-binding assays (IC₅₀ values) to quantify activity changes .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins like kinases or GPCRs .

Q. Table 2. Example SAR Data

| Modification | Biological Activity (IC₅₀) | Target Protein |

|---|---|---|

| Ethoxy → Methoxy | 12.3 µM | COX-2 |

| Pyridinyl → Benzyl | >50 µM | 5-HT₂A |

| N-Methylation | 8.7 µM | Dopamine D3 |

Advanced Research Question

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound's reactivity?

Methodological Answer:

- Validation with Control Compounds : Synthesize and test computationally predicted analogs (e.g., fluorophenyl derivatives) to validate docking scores against experimental IC₅₀ values .

- Kinetic Studies : Compare DFT-calculated activation energies with experimental Arrhenius parameters for key reactions (e.g., imine formation) .

- Cross-Platform Analysis : Use multiple software tools (e.g., Gaussian, Schrödinger) to assess consistency in transition-state geometries .

- Synchrotron Crystallography : Resolve electron density maps to confirm computationally predicted binding modes in protein-ligand complexes .

Advanced Research Question

Q. How can researchers investigate the pharmacokinetic properties of this compound in preclinical models?

Methodological Answer:

- In Vitro ADME : Assess metabolic stability using liver microsomes (e.g., human CYP450 isoforms) and plasma protein binding via equilibrium dialysis .

- Pharmacokinetic Profiling : Administer the compound intravenously/orally to rodents and measure plasma concentration-time curves (AUC, Cₘₐₓ, t₁/₂) .

- BBB Penetration : Use in situ brain perfusion models or P-gp efflux assays to evaluate CNS availability .

- Metabolite Identification : LC-HRMS/MS detects phase I/II metabolites (e.g., hydroxylation, glucuronidation) in urine/bile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.